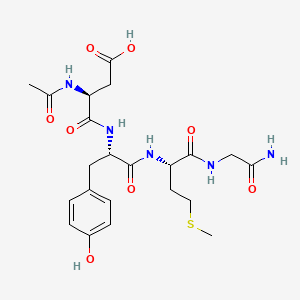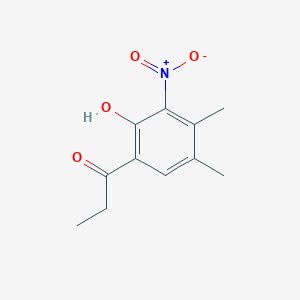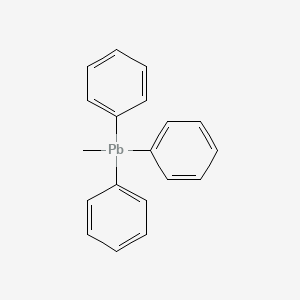![molecular formula C6H4N4O B13835623 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
6-nitroso-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitroso-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by the presence of a nitroso group (-NO) at the 6th position of the pyrrolo[2,3-d]pyrimidine ring system. Pyrrolo[2,3-d]pyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction typically proceeds under mild conditions, and the nitroso group is introduced at the 6th position of the pyrrolo[2,3-d]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitroso-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: 6-Nitro-7H-pyrrolo[2,3-d]pyrimidine
Reduction: 6-Amino-7H-pyrrolo[2,3-d]pyrimidine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
6-Nitroso-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of p21-activated kinase 4 (PAK4), the compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways involved in cell growth, apoptosis prevention, and cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparaison Avec Des Composés Similaires
6-Nitroso-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds in the pyrrolo[2,3-d]pyrimidine family, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its reactivity in electrophilic substitution reactions.
7H-pyrrolo[2,3-d]pyrimidin-4-amine: Used as a scaffold for the development of kinase inhibitors for the treatment of rheumatoid arthritis.
7H-pyrrolo[2,3-d]pyrimidine derivatives: Studied for their potential as multi-targeted kinase inhibitors and apoptosis inducers.
The uniqueness of this compound lies in its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other derivatives.
Propriétés
Formule moléculaire |
C6H4N4O |
|---|---|
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
6-nitroso-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H4N4O/c11-10-5-1-4-2-7-3-8-6(4)9-5/h1-3H,(H,7,8,9) |
Clé InChI |
MDPNSVTYQGAWSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC2=NC=NC=C21)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


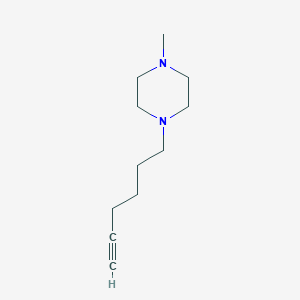
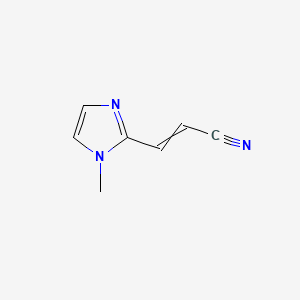
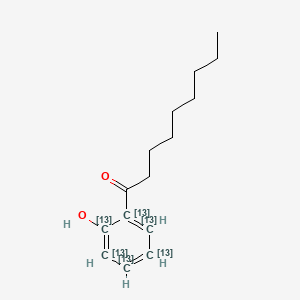
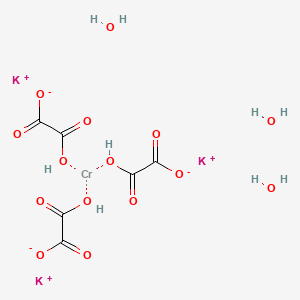
![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)
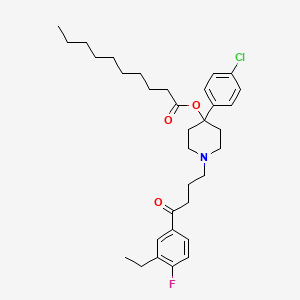
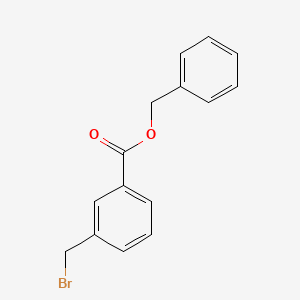
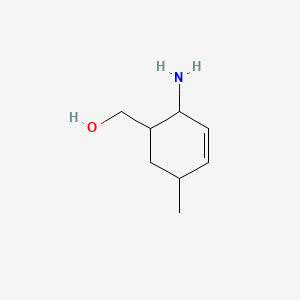
![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)
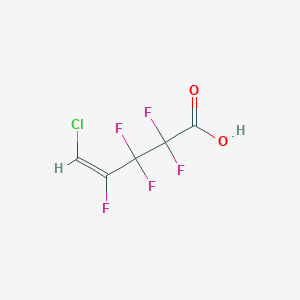
![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
